1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid
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Overview
Description
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid involves multiple steps, typically starting with the formation of the indoline core. Common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the Indoline Core: This can be achieved through the reduction of indole derivatives or via cyclization reactions.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the indoline core using reagents like piperidine and sulfonyl chlorides.
Acetylation: The final step is the acetylation of the indoline derivative to introduce the acetyl group at the desired position.
Industrial production methods often involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, using reagents like alkoxides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to bind to various biological receptors, influencing cellular processes. The piperidinylsulfonyl group enhances its solubility and bioavailability, facilitating its interaction with target proteins and enzymes. The acetyl group can modulate its reactivity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different functional groups.
Reserpine: An antihypertensive drug with an indole alkaloid structure.
Vincristine and Vinblastine: Anti-tumor drugs derived from indole alkaloids.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-acetyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-11(19)18-14-6-5-13(9-12(14)10-15(18)16(20)21)24(22,23)17-7-3-2-4-8-17/h5-6,9,15H,2-4,7-8,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGKLWQZVWMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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